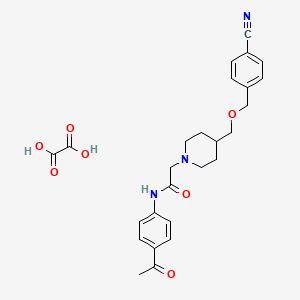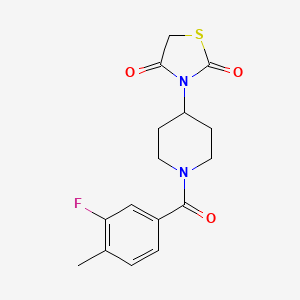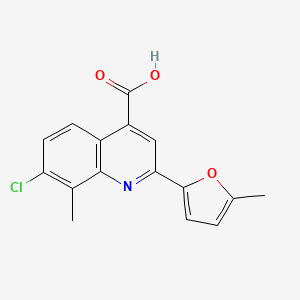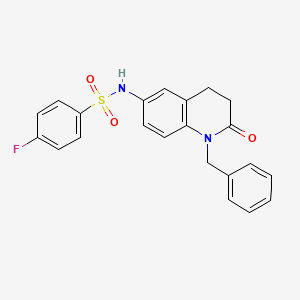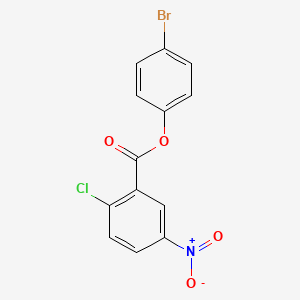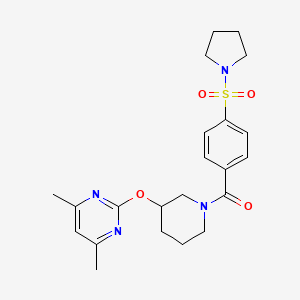
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone" is a complex molecule that is likely to have a structure based on a piperidine or pyrimidine scaffold. Although the specific compound is not directly mentioned in the provided papers, similar compounds with piperidine rings and sulfonyl groups have been synthesized and studied, which can give insights into the possible characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves substitution reactions and modified Mannich condensations. For instance, the synthesis of a compound with a piperidine ring and a sulfonyl group was achieved by reacting 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with 2,5-Dichloro-benzenesulfonylchloride . Another related molecule was synthesized using a modified Mannich condensation involving 2,4-dichlorobenzaldehyde, 3-pentanone, and ammonium acetate . These methods suggest that the compound could also be synthesized through similar reactions, possibly involving a piperidine or pyrimidine derivative and a sulfonyl chloride.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed by spectroscopic techniques and single crystal X-ray diffraction studies. For example, a piperidine-based compound was found to have a chair conformation with a distorted tetrahedral geometry around the sulfur atom . Similarly, another piperidine derivative was identified to exist in a chair conformation with equatorial orientation of all substituents . These findings suggest that the compound "this compound" may also exhibit a chair conformation and specific geometric features that could be elucidated through similar studies.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their molecular structure. The presence of sulfonyl groups and halogens can lead to various intermolecular interactions, such as hydrogen bonds and π interactions . The electronic properties, such as the HOMO-LUMO energy gap, can also indicate the molecule's reactivity . The compound , with its pyrimidinyl and sulfonylphenyl groups, is likely to participate in similar interactions and exhibit distinct reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using techniques like thermogravimetric analysis, which revealed stability over a certain temperature range . The electronic parameters and molecular electrostatic potential maps can identify reactive sites on the molecular surface . The NMR studies of a related compound showed significant deshielding effects due to the interaction of protons with chlorine atoms, which could imply similar findings for the compound . The antioxidant efficacy of these molecules has also been verified, suggesting potential biological activity .
Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics Studies
Research on compounds with similar structures has focused on understanding their metabolism, excretion, and pharmacokinetics in various species, including rats, dogs, and humans. For instance, the metabolism and excretion of a dipeptidyl peptidase IV inhibitor, closely related in structure, were studied in detail, revealing insights into its absorption, primary metabolic pathways, and elimination mechanisms, which are crucial for drug development processes (Sharma et al., 2012).
Structural and Theoretical Analysis
Another study provided an in-depth structural and theoretical analysis of a synthesized compound with a configuration similar to the query chemical. The research detailed the compound's thermal properties, optical behaviors, etching studies, and conducted density functional theory (DFT) calculations to understand its electronic structure and potential applications in materials science (Karthik et al., 2021).
Complex Formation and Coordination Chemistry
Investigations into the complex-forming abilities of pyrimidine derivatives have provided valuable information on their coordination chemistry with various metal ions. Such studies are fundamental for applications in catalysis, materials science, and pharmaceuticals (Pod''yachev et al., 1994).
Antimicrobial and Anticancer Research
The antimicrobial and anticancer potential of piperidine and pyrimidine derivatives has been a significant area of research. Compounds structurally related to the query chemical have been synthesized and tested for their efficacy against various bacterial strains and cancer cell lines, contributing to the ongoing search for new therapeutic agents (Merugu et al., 2010).
Nonlinear Optical (NLO) Properties
The study of pyrimidine rings and their derivatives, including those similar to the query compound, has revealed their potential in nonlinear optics (NLO), a field critical for the development of new materials for photonic technologies (Hussain et al., 2020).
Eigenschaften
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-16-14-17(2)24-22(23-16)30-19-6-5-11-25(15-19)21(27)18-7-9-20(10-8-18)31(28,29)26-12-3-4-13-26/h7-10,14,19H,3-6,11-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUFOCMOFGCKNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2530834.png)

![3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2530838.png)
![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2530839.png)
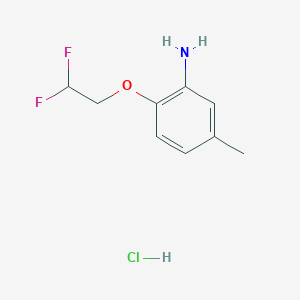
![Methyl 4-[7-[(4-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2530845.png)
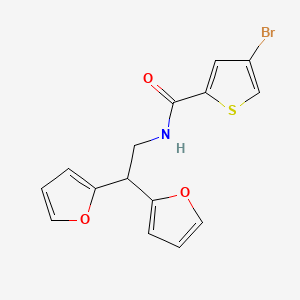
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B2530848.png)
